Cas no 1326905-79-6 (1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)
![1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1326905-79-6x500.png)
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- STL126992
- 1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]triazole-4-carboxamide
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- インチ: 1S/C18H17FN4O/c1-12-4-3-5-14(8-12)10-20-18(24)17-11-23(22-21-17)15-6-7-16(19)13(2)9-15/h3-9,11H,10H2,1-2H3,(H,20,24)
- InChIKey: JXAISPVUBSFTOL-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1C)N1C=C(C(NCC2C=CC=C(C)C=2)=O)N=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 435
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 59.8
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-5450-2μmol |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326905-79-6 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-5450-15mg |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326905-79-6 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-5450-25mg |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326905-79-6 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6609-5450-5μmol |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326905-79-6 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-5450-10μmol |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326905-79-6 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-5450-3mg |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326905-79-6 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-5450-4mg |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326905-79-6 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-5450-1mg |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326905-79-6 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-5450-2mg |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326905-79-6 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-5450-10mg |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326905-79-6 | 10mg |
$79.0 | 2023-09-07 |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 1326905-79-6 and Product Name: 1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
The compound identified by the CAS number 1326905-79-6 and the product name 1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a triazole ring and fluoro substituents in the molecular framework suggests unique electronic and steric properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating triazole moieties. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide enhances its pharmacological profile, making it an attractive scaffold for designing next-generation therapeutics.
The fluoro substituent at the 4-position of the phenyl ring is a critical feature that influences the compound's bioavailability and metabolic stability. Fluorine atoms are often incorporated into drug molecules to improve their binding affinity to biological targets and to extend their half-life in vivo. In this context, the fluoro group in 1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide likely contributes to its enhanced pharmacokinetic properties. Additionally, the methyl groups present in both phenyl rings introduce steric bulk, which can modulate the compound's interaction with biological targets and influence its overall efficacy.
Recent studies have highlighted the importance of triazole-based compounds in addressing various therapeutic challenges. For instance, research has demonstrated that triazole derivatives exhibit potent activity against drug-resistant pathogens due to their ability to disrupt essential biological pathways. The structural features of 1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, including its rigid triazole core and aromatic substituents, position it as a versatile tool for exploring novel pharmacological mechanisms.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the triazole ring through cycloaddition reactions and subsequent functionalization at the 4-position of the phenyl ring. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve regioselective modifications of the aromatic system. These techniques not only enhance synthetic efficiency but also allow for precise control over the compound's structure.
In terms of biological evaluation, preliminary studies on 1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide have shown promising results in vitro. The compound demonstrates significant binding affinity to certain enzyme targets relevant to inflammatory diseases and cancer. These findings align with emerging research indicating that triazole derivatives can modulate signaling pathways involved in disease progression. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
The integration of computational chemistry techniques has also played a crucial role in understanding the properties of this compound. Molecular modeling studies have provided insights into how structural modifications affect binding interactions with biological targets. These simulations have helped guide the design of analogs with improved pharmacological profiles. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and identify lead compounds more efficiently.
Future directions for research on 1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide include exploring its efficacy in animal models and evaluating its safety profile through toxicological studies. Additionally, investigating its potential as a prodrug or combination therapy could expand its therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical benefits.
The development of novel pharmaceuticals relies heavily on innovative chemical entities like 1326905-79-6 and its derivatives. The unique structural features of this compound make it a valuable asset in drug discovery programs aimed at addressing unmet medical needs. As research progresses, it is expected that additional insights will emerge regarding its biological activities and potential clinical uses.
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